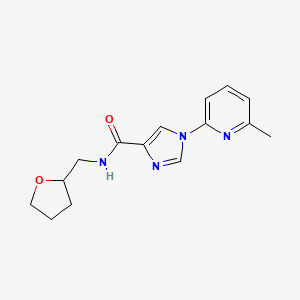
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide, commonly referred to as a pyridine-imidazole compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyridine ring and an imidazole moiety, contributing to its biological activity.
- Chemical Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 477871-87-7
- Purity : >90% .
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in various signaling pathways. Research indicates that it may act as a selective inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis .
Inhibitory Effects on Kinases
- ALK5 Inhibition : The compound has demonstrated potent inhibitory effects on ALK5 with an IC50 value of approximately 0.013 μM, suggesting high efficacy in blocking this pathway .
- Selectivity : Selectivity profiling shows that it selectively inhibits ALK5 over other kinases, making it a promising candidate for targeted cancer therapies .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics:
- Oral Bioavailability : Approximately 51%
- Maximum Plasma Concentration (Cmax) : 1620 ng/mL
- Area Under Curve (AUC) : 1426 ng × h/mL .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Cancer Therapy :
- Fibrosis Treatment :
-
Comparative Analysis with Other Compounds :
- A comparative analysis with other known ALK5 inhibitors showed that this compound not only has lower IC50 values but also improved selectivity profiles, which could minimize side effects associated with less selective inhibitors.
Data Table: Summary of Biological Activity
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-2-6-14(18-11)19-9-13(17-10-19)15(20)16-8-12-5-3-7-21-12/h2,4,6,9-10,12H,3,5,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKZPLNCVAHHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













